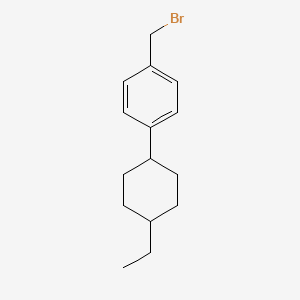

(S)-4-(((3,3-Dimethylbutan-2-yl)(methyl)amino)methyl)aniline

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

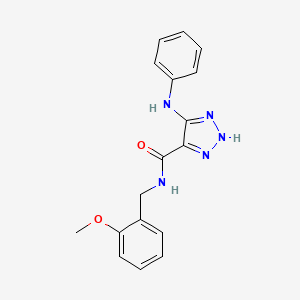

“(S)-4-(((3,3-Dimethylbutan-2-yl)(methyl)amino)methyl)aniline” is a complex organic compound. It contains an aniline group, which is an amino group attached to a phenyl group, and a 3,3-dimethylbutan-2-yl group, which is a branched alkyl group .

Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of an appropriate aniline derivative with a compound containing the 3,3-dimethylbutan-2-yl group . The exact methods and conditions would depend on the specific reactants and the desired stereochemistry .Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would have a chiral center at the carbon atom attached to the aniline group, the methyl group, the amino group, and the 3,3-dimethylbutan-2-yl group .Chemical Reactions Analysis

As an organic compound containing an amino group, “this compound” could participate in various chemical reactions. These might include reactions with acids or bases, electrophilic aromatic substitution reactions, or reactions involving the amino group .Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” would depend on its molecular structure. These might include its melting and boiling points, its solubility in various solvents, its spectral properties, and its reactivity .科学的研究の応用

Electroluminescent Materials

A class of emitting amorphous molecular materials, including derivatives of aniline, has been designed for use in organic electroluminescent (EL) devices. These materials exhibit desirable properties such as reversible anodic oxidation and cathodic reduction, intense fluorescence emission, and the ability to form stable amorphous glasses. Their applications include serving as emitting materials that emit multicolor light, including white, and as host materials for emissive dopants, allowing for color tuning and enhanced device performance (Hidekaru Doi et al., 2003).

Organic Materials for Donor-Acceptor Systems

Azo-based phenylthiophene Schiff bases have been synthesized, showcasing potential as organic materials with donor-acceptor systems. These compounds are structured to facilitate interactions such as hydrogen bonding and π−π stacking, influencing their crystal structures and optical properties. Such materials have applications in areas like UV-absorption spectroscopy, where they can be used to determine the energy of optical band gaps, potentially relevant in the development of optical and electronic devices (A. Shili et al., 2020).

Bio-electro Reactor for Wastewater Treatment

Studies have explored the degradation of compounds similar to "(S)-4-(((3,3-Dimethylbutan-2-yl)(methyl)amino)methyl)aniline" in wastewater, focusing on economical, efficient, and non-polluting treatment methods. A bio-electro reactor approach has shown promise, leveraging microorganisms and electrochemical oxidation to degrade target contaminants. This method presents a novel way to address the challenges of organic compound contamination in wastewater from industrial processes (Huang Wei, 2007).

将来の方向性

The future directions for research on “(S)-4-(((3,3-Dimethylbutan-2-yl)(methyl)amino)methyl)aniline” would depend on its properties and potential applications. These might include further studies of its synthesis and reactivity, investigations of its biological activity, or the development of new materials or pharmaceuticals based on its structure .

特性

IUPAC Name |

4-[[[(2S)-3,3-dimethylbutan-2-yl]-methylamino]methyl]aniline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H24N2/c1-11(14(2,3)4)16(5)10-12-6-8-13(15)9-7-12/h6-9,11H,10,15H2,1-5H3/t11-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPLBIDDEKDMKPD-NSHDSACASA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C)(C)C)N(C)CC1=CC=C(C=C1)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(C)(C)C)N(C)CC1=CC=C(C=C1)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H24N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[[But-2-ynyl(prop-2-ynyl)amino]methyl]-5-hydroxypyran-4-one](/img/structure/B2927284.png)

![N-[(2,6-Difluorophenyl)methyl]oxane-4-carboxamide](/img/structure/B2927289.png)

![(2Z)-2-[(3-chloro-2-fluorophenyl)imino]-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide](/img/structure/B2927291.png)

![Benzo[d]thiazol-6-yl(4-((5-methylisoxazol-4-yl)methyl)piperazin-1-yl)methanone](/img/structure/B2927295.png)

![N'-[1-(1,3-dioxo-2,3-dihydro-1H-inden-2-ylidene)ethyl]-2-phenylacetohydrazide](/img/structure/B2927297.png)

![N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)cinnamamide](/img/structure/B2927300.png)

![N-[1-Benzyl-3-(hydroxymethyl)piperidin-4-yl]-2-chloroacetamide](/img/structure/B2927302.png)

![3-Methoxy-4-[(phenylsulfonyl)oxy]benzoic acid](/img/structure/B2927306.png)